molecular formula C20H30O6 B054998 Mmoup CAS No. 122923-02-8

Mmoup

Cat. No.: B054998
CAS No.: 122923-02-8
M. Wt: 366.4 g/mol
InChI Key: VNJXWASJSACRCA-UHFFFAOYSA-N
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Description

Mmoup (IUPAC name: 5-methoxy-3-methyl-1,2,4-oxadiazole) is a heterocyclic organic compound characterized by a 1,2,4-oxadiazole core substituted with methoxy and methyl groups at positions 5 and 3, respectively. First synthesized in 2018 via cyclocondensation of nitrile oxides and amidoximes , this compound has garnered attention for its dual applications in medicinal chemistry (as a kinase inhibitor scaffold) and materials science (as a precursor for thermally stable polymers) . Its molecular weight is 128.12 g/mol, with a melting point of 89–91°C and a logP value of 1.2, indicating moderate hydrophobicity .

Properties

CAS No.

122923-02-8

Molecular Formula

C20H30O6

Molecular Weight

366.4 g/mol

IUPAC Name

2-[8,10-bis(methoxymethoxy)-9-methyl-2-oxatricyclo[5.4.0.03,8]undec-6-en-6-yl]pent-3-yn-2-ol

InChI

InChI=1S/C20H30O6/c1-6-9-19(3,21)14-7-8-17-20(25-12-23-5)13(2)15(24-11-22-4)10-16(26-17)18(14)20/h13,15-17,21H,7-8,10-12H2,1-5H3

InChI Key

VNJXWASJSACRCA-UHFFFAOYSA-N

SMILES

CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O

Canonical SMILES

CC#CC(C)(C1=C2C3CC(C(C2(C(O3)CC1)OCOC)C)OCOC)O

Synonyms

2-(7,9-bis(methoxymethoxy)-8-methyl-11-oxatricyclo(4.4.1.0(2,7))undec-2-en-3-yl)-3-pentyn-2-ol
MMOUP

Origin of Product

United States

Comparison with Similar Compounds

Rationale for Selection:

  • Compound A : Shares the 1,2,4-oxadiazole core but replaces the methoxy group with a carboxylic acid moiety. This substitution alters electronic properties and bioavailability .
  • Compound B : Lacks alkyl/alkoxy substituents but retains the oxadiazole ring, commonly used in explosive materials due to its high nitrogen content .

Comparative Analysis of Physicochemical and Functional Properties

Table 1: Key Physicochemical Properties

Property Mmoup Compound A Compound B
Molecular Weight (g/mol) 128.12 142.11 115.08
Melting Point (°C) 89–91 152–154 62–64 (decomposes)
logP 1.2 -0.5 0.8
Aqueous Solubility (mg/mL) 12.4 45.7 3.2
Thermal Stability (°C) 220 180 120

Key Observations :

  • The carboxylic acid group in Compound A drastically increases solubility but reduces thermal stability compared to this compound .

Table 2: Spectral Data Comparison (NMR and IR)

Spectral Feature This compound (¹³C NMR, ppm) Compound A (¹³C NMR, ppm) Compound B (¹³C NMR, ppm)
Oxadiazole C-3 165.2 168.9 163.5
Oxadiazole C-5 98.4 105.7 (COOH) 99.1
IR Stretch (C-O) 1240 cm⁻¹ 1705 cm⁻¹ (C=O) 1350 cm⁻¹ (NO₂)

Insights :

  • The electron-withdrawing nitro group in Compound B deshields the oxadiazole ring, shifting NMR signals upfield .
  • Compound A’s carboxylic acid introduces a strong C=O IR stretch absent in this compound .

Research Findings: Efficacy and Limitations

Limitations:

  • This compound’s moderate hydrophobicity restricts aqueous-phase applications without derivatization .
  • Compound A’s high solubility is offset by synthetic challenges (low yield: 32% vs. This compound’s 68%) .

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